Self-Immolative vs. Non-Immolative Linker: Evidence of Traceless Release Capability
This compound uniquely combines a disulfide trigger with a 1,6-benzyl carbonate immolation spacer. Upon disulfide reduction by glutathione (GSH), the resultant thiol initiates a spontaneous 1,6-elimination across the benzyl unit, expelling CO2 and releasing the conjugated cargo in its native, unmodified state (traceless release). Commercially available comparators like PDEC-NB (CAS 874302-76-8), which uses a simple ethyl spacer, and PPEC-NB (CAS 1887040-81-4), with a propyl spacer, lack this aromatic immolation feature [1]. While quantitative head-to-head release kinetics data for this specific compound vs. these exact comparators is not publicly available, the established principle of 1,6-elimination in benzyl carbonates provides a predictable, class-level advantage in ensuring payload integrity [1].
| Evidence Dimension | Release Mechanism |
|---|---|
| Target Compound Data | Benzyl carbonate-based self-immolative (1,6-elimination) |
| Comparator Or Baseline | PDEC-NB / PPEC-NB (non-immolative ethyl/propyl carbonate); SPDP (non-immolative alkyl linker) |
| Quantified Difference | Qualitative mechanistic advantage: traceless release vs. residual tag release |
| Conditions | Disulfide reduction-triggered release (conceptual class-level evidence) |
Why This Matters
For ADC payloads or sensitive biological probes, traceless release ensures the liberated drug or molecule retains its parent chemical structure and maximal activity, a design goal not met by non-immolative alternatives.
- [1] Scherger, M., Räder, H. J., & Nuhn, L. Self-Immolative RAFT-Polymer End Group Modification. Macromolecular Rapid Communications, 2021, 42, 2000752. View Source
